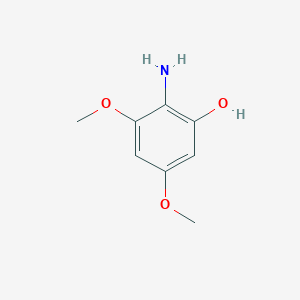

2-Amino-3,5-dimethoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is a white crystalline solid with a melting point of 96-98°C. This compound has been widely used in scientific research due to its unique properties and applications.

Vorbereitungsmethoden

The synthesis of 2-Amino-3,5-dimethoxyphenol can be achieved through several methods:

Reduction of Veratraldehyde: One of the most common methods involves the reduction of veratraldehyde using sodium borohydride in the presence of a catalyst.

Reaction with Nitrosylsulfuric Acid: Another method involves the reaction of veratrole with nitrosylsulfuric acid to form the corresponding nitroso compound, which is then reduced to the desired product using sodium sulfide.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic –OH group and aromatic ring undergo oxidation under controlled conditions. Key findings include:

-

Mechanism : Oxidation proceeds via single-electron transfer (SET) from the phenolic oxygen, forming a phenoxyl radical intermediate. Stabilization by methoxy groups directs regioselectivity toward the para-position relative to the amino group .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration at specific positions:

-

Regioselectivity : Substitution occurs preferentially at the para-position to the amino group due to resonance stabilization by methoxy substituents .

Cyclization Reactions

Under acidic or thermal conditions, intramolecular cyclization forms heterocyclic frameworks:

-

Mechanism : Cyclization involves protonation of the amino group, followed by nucleophilic attack on the adjacent carbonyl or imine intermediate .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable C–C bond formation:

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl triflate | Pd(OAc)₂, PPh₃ | Biaryl derivatives | 81% | |

| Vinyl bromide | PdCl₂, DMF, 80°C | Styrenylated phenol derivatives | 67% |

-

Heck Reaction : Aryl triflates derived from 2-amino-3,5-dimethoxyphenol undergo coupling with alkenes under ligand-free conditions, forming styrenylated products .

Reduction Reactions

The amino group participates in reductive alkylation:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, RT, 4 hr | N-Alkylated derivatives | 89% | |

| NaBH₄ | MeOH, 0°C, 1 hr | Reduced Schiff base derivatives | 75% |

Comparative Reactivity Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer and Antifungal Properties

Recent studies have indicated that derivatives of 2-amino-3,5-dimethoxyphenol exhibit significant anticancer and antifungal activities. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines and fungal strains. In one study, derivatives were shown to inhibit topoisomerase and cytochrome enzymes, which are crucial for the growth of cancerous and fungal cells respectively. The synthesized compounds demonstrated higher activity than established drugs like cisplatin and fluconazole in specific assays .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of these compounds with key enzymes involved in cancer and fungal cell proliferation. The results suggest that these derivatives could serve as promising candidates for future therapeutic agents .

Polymer Science

Polymerizable Monomers

this compound can be utilized as a monomer in the synthesis of functionalized polymers. These polymers are valuable in creating materials with specific properties for applications in drug delivery systems, adhesives, and composite materials. The incorporation of dimethoxyphenol derivatives into polymer frameworks enhances the mechanical properties and thermal stability of the resulting materials .

Biobased Compounds

The use of lignin-based bio-oils, which contain phenolic compounds similar to this compound, is being explored as a sustainable alternative to petroleum-derived feedstocks in polymer production. This approach not only reduces reliance on fossil fuels but also promotes the use of renewable resources .

Analytical Methods

Analytical Chemistry Applications

this compound has been employed in various analytical techniques due to its distinct chemical reactivity. For example, it has been used in the development of liquid chromatography-mass spectrometry (LC-MS) methods for analyzing complex mixtures . Its ability to undergo specific reactions allows for the derivatization of other compounds, facilitating their detection and quantification.

Table 1: Summary of Research Findings on this compound Derivatives

Wirkmechanismus

The mechanism of action of 2-Amino-3,5-dimethoxyphenol is not well understood. it is believed to exert its effects by inhibiting certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

2-Amino-3,5-dimethoxyphenol can be compared with other similar compounds, such as:

2-Hydroxy-4,6-dimethoxychalcone: This compound has shown anti-melanogenic and anti-inflammatory effects.

4-Hydroxy-2,6-dimethylaniline: This compound is a urinary metabolite of lidocaine and has different biological roles.

The uniqueness of this compound lies in its wide range of applications and its ability to inhibit specific enzymes and proteins, making it a valuable compound in various fields of research.

Eigenschaften

CAS-Nummer |

140112-98-7 |

|---|---|

Molekularformel |

C8H11NO3 |

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

2-amino-3,5-dimethoxyphenol |

InChI |

InChI=1S/C8H11NO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,9H2,1-2H3 |

InChI-Schlüssel |

DKIDAHKXYDXHIY-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C(=C1)OC)N)O |

Kanonische SMILES |

COC1=CC(=C(C(=C1)OC)N)O |

Synonyme |

3,5-DIMETHOXY-2-AMINO-PHENOL |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.